molecular formula C13H22N4O B8139188 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]undecane

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]undecane

Cat. No.: B8139188
M. Wt: 250.34 g/mol
InChI Key: OUUUONGFIDXBLN-UHFFFAOYSA-N
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Description

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]undecane is a complex heterocyclic compound. It features a spirocyclic structure with a pyrazole moiety, which is known for its versatility in organic synthesis and medicinal chemistry. This compound’s unique structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with an appropriate amine under acidic conditions to form the desired spirocyclic structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]undecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]undecane exerts its effects involves interactions with various molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The spirocyclic structure may also contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]decane
  • 1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]dodecane

Uniqueness

1-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-oxa-1,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the pyrazole ring further enhances its versatility and potential for various applications.

Properties

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]-4-oxa-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-16-7-2-12(15-16)10-17-8-9-18-11-13(17)3-5-14-6-4-13/h2,7,14H,3-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUUONGFIDXBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2CCOCC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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